molecular formula C13H19N3O B1309808 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide CAS No. 878620-99-6

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

Cat. No. B1309808
CAS RN: 878620-99-6
M. Wt: 233.31 g/mol
InChI Key: XKBFMRZNLABVRZ-UHFFFAOYSA-N
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Description

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, also known as 4-amino-2-methylpiperidinebenzamide or 4-AMPP-benzamide, is an organic compound that has been used in scientific research for its biochemical and physiological effects. It is a cyclic amide that is composed of four nitrogen atoms, two methyl groups, and a benzamide group. 4-AMPP-benzamide has been used in a variety of research applications, including as a ligand for G-protein-coupled receptors and as a probe for the binding of bioactive compounds to proteins.

Scientific Research Applications

Pharmaceutical Drug Development

The piperidine ring, a component of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, is a crucial structural motif in many pharmaceutically active compounds. It’s often used in the development of new drugs due to its ability to interact with various biological targets. For instance, derivatives of this compound have been explored for their potential as α9α10 nicotinic acetylcholine receptor antagonists , which could be beneficial in treating conditions like pain or addiction .

Synthetic Chemistry

In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its amide and amine groups are reactive sites that allow for further functionalization. Researchers have utilized these properties to synthesize a variety of derivatives with potential medicinal value, exploring novel approaches to crystallization and structural analysis .

properties

IUPAC Name

4-amino-2-(4-methylpiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-8-10(14)2-3-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBFMRZNLABVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424579
Record name 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

CAS RN

878620-99-6
Record name 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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